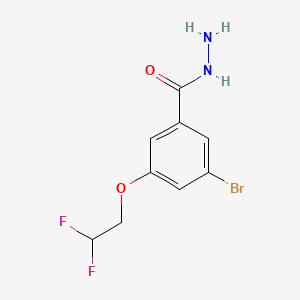
8-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)octanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)octanoic acid is a chemical compound that features a trimethylsilyl group, an ethoxycarbonyl group, and an amino group attached to an octanoic acid backbone. This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of triethylamine and acetonitrile as solvents, with the reaction mixture being stirred at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
8-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)octanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
8-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)octanoic acid has several scientific research applications:
Biology: The compound is utilized in the synthesis of biologically active molecules, including peptides and proteins.
Industry: The compound is used in materials science for the development of high-temperature materials and catalysts.
Mécanisme D'action
The mechanism of action of 8-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)octanoic acid involves the protection of amino groups through the formation of stable carbamate linkages. The trimethylsilyl group provides steric hindrance, preventing unwanted reactions. Deprotection is typically achieved using fluoride ions, which attack the silicon atom, leading to β-elimination and decarboxylation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trimethylsilyl)ethoxycarbonyl (TEOC): Commonly used as a protecting group for amines, similar to 8-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)octanoic acid.
2-(Methyldiphenylsilyl)ethoxycarbonyl (MDPSEOC): Another silyl-containing protecting group with similar properties.
2-(Triphenylsilyl)ethoxycarbonyl (TPSEOC): Known for its stability and ease of deprotection under mild conditions.
Uniqueness
This compound is unique due to its specific combination of functional groups, which provide both stability and reactivity. Its ability to protect amino groups while being easily deprotected with fluoride ions makes it particularly valuable in complex organic syntheses.
Propriétés
IUPAC Name |
8-(2-trimethylsilylethoxycarbonylamino)octanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO4Si/c1-20(2,3)12-11-19-14(18)15-10-8-6-4-5-7-9-13(16)17/h4-12H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJDFJBFBAIWLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO4Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.47 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














